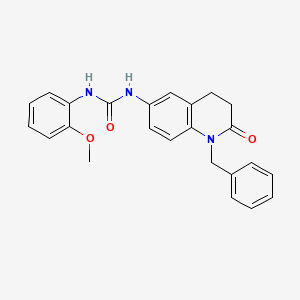

![molecular formula C19H19BrN4O2S B2478835 3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179466-58-0](/img/structure/B2478835.png)

3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

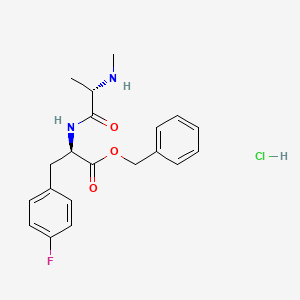

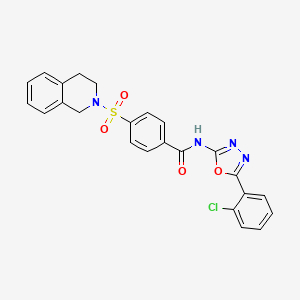

3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a useful research compound. Its molecular formula is C19H19BrN4O2S and its molecular weight is 447.35. The purity is usually 95%.

BenchChem offers high-quality 3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide, also known as 6-(3-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE HYDROBROMIDE:

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This makes it a candidate for developing new antibiotics, especially against resistant strains .

Antioxidant Properties

The presence of methoxy groups in the compound enhances its ability to scavenge free radicals. This antioxidant activity can be harnessed in developing treatments for diseases caused by oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .

Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines. This property is valuable in the treatment of chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease .

Anticancer Potential

The compound has been studied for its ability to induce apoptosis in cancer cells. Its unique structure allows it to interfere with cell signaling pathways that are crucial for cancer cell survival, making it a promising candidate for chemotherapy drugs .

Material Science Applications

Beyond biological applications, the compound’s unique chemical structure makes it useful in material science. It can be used in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability and conductivity.

These diverse applications highlight the compound’s versatility and potential in various fields of scientific research.

Multipurpose [1,2,4]triazolo [4,3-b] [1,2,4,5] tetrazine-based energetic materials The 3,4-dimethoxybenzyl group as solubilizing protective group for the in situ deprotection/deposition of extended aromatic thiolate monolayers Potential Function of 3,5-Dihydroxy-4-Methoxybenzyl Alcohol Synthesis of ®-3-((4-methoxybenzyl)oxy)butanal

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, which have been found to exhibit diverse pharmacological activities . .

Mode of Action

Compounds in the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class have been found to exhibit various pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities

Biochemical Pathways

Given the diverse pharmacological activities of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, it is likely that multiple pathways are affected

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class

Result of Action

Given the diverse pharmacological activities of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, it is likely that this compound has multiple effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

6-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S.BrH/c1-24-15-8-6-13(7-9-15)10-18-20-21-19-23(18)22-17(12-26-19)14-4-3-5-16(11-14)25-2;/h3-9,11H,10,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUXLIRNHRNXHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)OC.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine](/img/structure/B2478753.png)

![[2-(2-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2478757.png)

![(2-Chlorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2478769.png)

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2478774.png)